2-broMo-6-Methyl-1H-benzo[d]iMidazole
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Overview
Description
2-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives can often be conducted under solvent-free conditions, suggesting that they may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole typically involves the bromination of 6-methyl-1H-benzo[d]imidazole. One common method is the reaction of 6-methyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives.
Oxidation: Formation of 6-methyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-methyl-1H-benzo[d]imidazole.
Scientific Research Applications
2-Bromo-6-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1H-benzimidazole
- 6-Bromo-1H-benzimidazole
- 2-Chloro-6-methyl-1H-benzo[d]imidazole
Uniqueness
2-Bromo-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group on the benzimidazole ring. This combination enhances its reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVPXYIGJVCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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